molecular formula C6H4Br2FN B2910140 3,4-Dibromo-2-fluoroaniline CAS No. 1349717-58-3

3,4-Dibromo-2-fluoroaniline

Cat. No.: B2910140
CAS No.: 1349717-58-3
M. Wt: 268.911
InChI Key: GYGRVIYMKMJCQC-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-2-fluoroaniline can be synthesized through several methods. One common approach involves the bromination of 2-fluoroaniline, followed by further bromination at specific positions on the benzene ring. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used under hydrogenation conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dibromo-2-fluoroaniline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-fluoroaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-fluoroaniline: Another brominated and fluorinated aniline derivative with similar chemical properties.

    4-Bromo-2-fluoroaniline: A compound with one bromine and one fluorine substituent, used in similar applications.

    2,4-Dibromoaniline: A dibrominated aniline without fluorine, used in different synthetic applications.

Uniqueness

3,4-Dibromo-2-fluoroaniline is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

3,4-dibromo-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRVIYMKMJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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